Uridine diphosphate-N-acetylglucosamine

Descripción general

Descripción

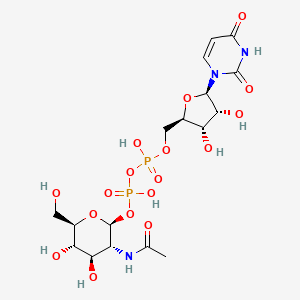

Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates . D-Glucosamine is made naturally in the form of glucosamine-6-phosphate, and is the biochemical precursor of all nitrogen-containing sugars .

Synthesis Analysis

Glucosamine-6-phosphate is synthesized from fructose 6-phosphate and glutamine as the first step of the hexosamine biosynthesis pathway . The end-product of this pathway is UDP-GlcNAc, which is then used for making glycosaminoglycans, proteoglycans, and glycolipids . Biocatalytic synthesis of UDP-GlcNAc has been achieved by multiple enzymes co-immobilized on agarose beads .Molecular Structure Analysis

The systematic IUPAC name of UDP-GlcNAc is O1 - [ (2 R ,3 R ,4 R ,5 S ,6 R )-3-Acetamido-4,5-dihydroxy-6- (hydroxymethyl)oxan-2-yl] O3 - { [ (2 R ,3 S ,4 R ,5 R )-5- (2,4-dioxo-3,4-dihydropyrimidin-1 (2 H )-yl)-3,4-dihydroxyoxolan-2-yl]methyl} dihydrogen diphosphate . Its chemical formula is C17H27N3O17P2 and its molar mass is 607.355 g·mol −1 .Chemical Reactions Analysis

UDP-GlcNAc undergoes interconversion to its epimer uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc), which acts as a sugar donor initiating mucin-type O-linked glycosylation .Physical And Chemical Properties Analysis

UDP-GlcNAc is a nucleotide sugar and a coenzyme in metabolism . It is used by glycosyltransferases to transfer N-acetylglucosamine residues to substrates .Aplicaciones Científicas De Investigación

Enzymatic Activity in Biological Processes

- Spherulation of Physarum polycephalum : UDP-GlcNAc plays a role in the spherulation of Physarum polycephalum, a process involving the synthesis of galactosamine walls. Its activity is influenced by cycloheximide, suggesting a specific regulatory mechanism (Hiatt & Whiteley, 1974).

Biochemical Synthesis and Modification

- Chemoenzymatic Synthesis : UDP-GlcNAc is used in chemoenzymatic syntheses, such as the preparation of unnatural UDP-sugar donors for glycosaminoglycan synthesis. This includes the creation of chain terminators in the synthesis process (Schultz et al., 2017).

- Conversion to UDP-N-Acetylgalactosamine : It can be converted to UDP-N-acetylgalactosamine (UDP-GalNAc) using microbial enzymes, which is significant for large-scale biochemical applications (Yamamoto, Kawai, & Tochikura, 1981).

Role in Cellular Processes

- Cell Surface Sialylation : UDP-GlcNAc is crucial in cell surface sialylation, influencing cell adhesion and signal transduction. The enzyme UDP-GlcNAc 2-epimerase, which catalyzes an early step in the sialic acid biosynthetic pathway, is a major determinant of cell surface sialylation in human hematopoietic cell lines (Keppler et al., 1999).

- Biosynthesis in Trypanosoma cruzi : It is involved in the biosynthesis of O-N-acetylglucosamine-linked glycans in Trypanosoma cruzi, adding N-acetylglucosamine to specific peptides, which is crucial for the surface mucin-like molecules in this organism (Previato et al., 1998).

Therapeutic Implications and Research

- Potential Allosteric Inhibition in Trypanosoma brucei : A study found that UDP-GlcNAc pyrophosphorylase from Trypanosoma brucei can be selectively inhibited at an allosteric site. This discovery has therapeutic potential, especially considering the role of this enzyme in the biosynthesis of essential metabolites in many organisms (Urbaniak et al., 2013).

Direcciones Futuras

Propiedades

IUPAC Name |

[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/t7-,8-,10-,11-,12-,13-,14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFTYTUAZOPRMMI-UBDZBXRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O17P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912327 | |

| Record name | Uridine diphosphate N-acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine diphosphate-N-acetylglucosamine | |

CAS RN |

528-04-1 | |

| Record name | Uridine diphosphate N-acetylglucosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine diphosphate N-acetylglucosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

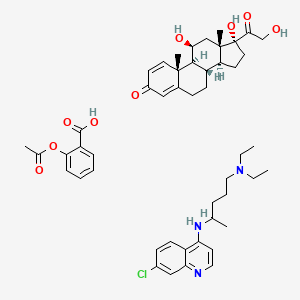

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazo[1,2-b]pyrazole](/img/structure/B1218700.png)

![1,5,11,13-Tetramethyl-16-methylidene-2,17-dioxo-1,4,5,7a,8,9,10,11,12,13,14,15a-dodecahydro-2h-1,14-ethanofuro[2,3-o][2]benzoxacycloundecine-6-carboxylic acid](/img/structure/B1218711.png)

![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)